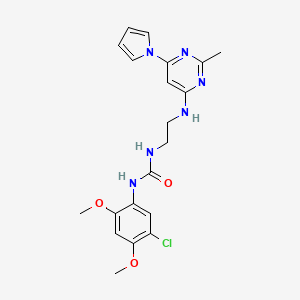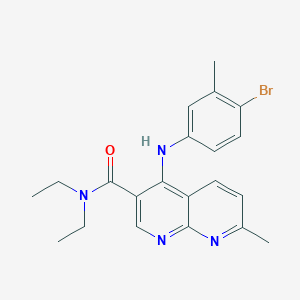
N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide" is a structurally complex benzamide derivative. Benzamide derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of dimethylphenyl and sulfamoyl groups suggests potential for specific biological interactions, and the thiophene moiety could contribute to the compound's electronic and steric properties, potentially affecting its biological activity.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating that the synthesis of benzamide derivatives often involves the functionalization of an existing drug or compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the conformation of the NH bond in N-(3,4-Dimethylphenyl)benzamide is anti to the meta-methyl substituent, which is a feature that could be relevant for the binding affinity and selectivity of the compound . Similarly, the trans conformation of the H—N—C=O units in N-(2,6-Dimethylphenyl)benzamide and the nearly orthogonal orientation of the benzoyl and aniline rings could be indicative of the conformational preferences of the compound .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their functional groups. The presence of an amide linkage suggests a certain stability, but the potential for hydrogen bonding can lead to interactions with biological targets or participation in chemical reactions. The NH bond, in particular, is capable of forming hydrogen bonds, as seen in the packing of molecules in N-(3,4-Dimethylphenyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be diverse, depending on their specific substituents. For example, the determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological fluids like rat serum and urine indicates that these compounds can be absorbed and metabolized in vivo, which is crucial for their potential as therapeutic agents . The method of liquid chromatography used for this determination also suggests that the compound is amenable to separation and quantification using standard analytical techniques .
Applications De Recherche Scientifique
Herbicidal Activity
One significant application of compounds related to N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is in the agricultural sector as herbicides. The structural analogue, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, exhibits herbicidal activity against annual and perennial grasses, suggesting potential utility in forage legumes, certain turf grasses, and cultivated crops. This indicates a broader class of benzamides could have similar applications, emphasizing the importance of exploring the herbicidal potential of such compounds (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Antitumor Activity
Research into benzamides, closely related to the chemical , has demonstrated promising in vitro antitumor activity. For example, synthesized chlorinated benzenesulfonamide derivatives exhibited excellent antitumor activity against HepG2 and MCF-7 cell lines. This suggests that further investigation into related compounds could uncover potential antitumor agents, highlighting the importance of structural variations in enhancing biological activity (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Pharmacokinetics and Effect on Breast Tumor Metastasis
Another area of application is in the pharmacokinetic characterization and the evaluation of effects on breast tumor metastasis. Studies involving analogues, such as the urokinase receptor targeting compounds IPR-1 and IPR-69, have shown significant inhibition of cell growth and induction of apoptosis in breast cancer models. These findings underscore the potential therapeutic benefits of related benzamides in cancer treatment, particularly in targeting metastasis and angiogenesis (F. Wang et al., 2011).
Anticonvulsant Activity
Compounds structurally similar to N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide have shown effective anticonvulsant activity in several animal models. This suggests the potential for derivatives of this compound to be developed as new anticonvulsant drugs, offering a new avenue for therapeutic intervention in seizure disorders (D. Robertson et al., 1987).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-11-16(2)13-19(12-15)23(18-9-10-29(25,26)14-18)21(24)17-5-7-20(8-6-17)30(27,28)22(3)4/h5-13,18H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJCNINSQFUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)